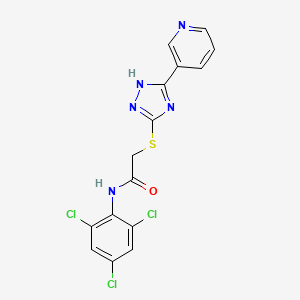

2-((3-(Pyridin-3-yl)-1H-1,2,4-triazol-5-yl)thio)-N-(2,4,6-trichlorophenyl)acetamide

Description

2-((3-(Pyridin-3-yl)-1H-1,2,4-triazol-5-yl)thio)-N-(2,4,6-trichlorophenyl)acétamide est un composé organique complexe qui a suscité l'intérêt dans divers domaines scientifiques en raison de sa structure unique et de ses applications potentielles. Ce composé présente un cycle pyridine, un cycle triazole et un groupe trichlorophényle, ce qui en fait une molécule polyvalente pour la recherche et les applications industrielles.

Propriétés

Formule moléculaire |

C15H10Cl3N5OS |

|---|---|

Poids moléculaire |

414.7 g/mol |

Nom IUPAC |

2-[(5-pyridin-3-yl-1H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,4,6-trichlorophenyl)acetamide |

InChI |

InChI=1S/C15H10Cl3N5OS/c16-9-4-10(17)13(11(18)5-9)20-12(24)7-25-15-21-14(22-23-15)8-2-1-3-19-6-8/h1-6H,7H2,(H,20,24)(H,21,22,23) |

Clé InChI |

QPRSQWMOTIJMEE-UHFFFAOYSA-N |

SMILES canonique |

C1=CC(=CN=C1)C2=NC(=NN2)SCC(=O)NC3=C(C=C(C=C3Cl)Cl)Cl |

Origine du produit |

United States |

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de 2-((3-(Pyridin-3-yl)-1H-1,2,4-triazol-5-yl)thio)-N-(2,4,6-trichlorophenyl)acétamide implique généralement plusieurs étapes, en commençant par la préparation du cycle triazole et du dérivé pyridine. Les étapes clés comprennent :

Formation du cycle triazole : Cela peut être réalisé par une réaction de cyclisation impliquant des dérivés d'hydrazine et des nitriles appropriés en conditions acides ou basiques.

Formation du thioéther : Le cycle triazole est ensuite mis en réaction avec un composé thiol pour introduire la liaison thioéther.

Formation de l'acétamide : La dernière étape implique la réaction de l'intermédiaire thioéther avec l'acide acétique 2,4,6-trichlorophényle ou ses dérivés dans des conditions de formation d'amide, telles que l'utilisation de réactifs de couplage comme l'EDCI ou le DCC.

Méthodes de production industrielle

La production industrielle de ce composé peut impliquer l'optimisation des voies de synthèse ci-dessus pour améliorer le rendement et la pureté. Cela comprend l'utilisation de réacteurs à écoulement continu, le criblage à haut débit des conditions de réaction et la mise en œuvre de principes de chimie verte pour minimiser les déchets et la consommation d'énergie.

Analyse Des Réactions Chimiques

Applications de la recherche scientifique

2-((3-(Pyridin-3-yl)-1H-1,2,4-triazol-5-yl)thio)-N-(2,4,6-trichlorophenyl)acétamide a une large gamme d'applications dans la recherche scientifique :

Chimie : Utilisé comme élément constitutif pour la synthèse de molécules plus complexes et comme ligand en chimie de coordination.

Biologie : Étudié pour son potentiel en tant qu'inhibiteur d'enzyme ou en tant que sonde pour l'étude des voies biologiques.

Médecine : Exploré pour ses propriétés thérapeutiques potentielles, notamment les activités antimicrobiennes, antifongiques et anticancéreuses.

Industrie : Utilisé dans le développement de nouveaux matériaux, tels que les polymères et les revêtements, en raison de ses propriétés chimiques uniques.

Mécanisme d'action

Le mécanisme d'action de 2-((3-(Pyridin-3-yl)-1H-1,2,4-triazol-5-yl)thio)-N-(2,4,6-trichlorophenyl)acétamide implique son interaction avec des cibles moléculaires spécifiques, telles que les enzymes ou les récepteurs. Les cycles triazole et pyridine du composé peuvent former des complexes de coordination avec des ions métalliques, influençant diverses voies biochimiques. De plus, les groupes thioéther et trichlorophényle peuvent interagir avec des poches hydrophobes dans les protéines, modulant leur activité.

Applications De Recherche Scientifique

Pharmaceutical Applications

-

Antimicrobial Activity

- Compounds containing triazole rings are known for their antimicrobial properties. Studies have shown that derivatives of triazoles exhibit significant activity against various bacterial and fungal strains. The specific compound may function as an inhibitor of key enzymes in microbial metabolism.

-

Anticancer Potential

- Triazole derivatives have been investigated for their anticancer properties. In silico studies suggest that this compound may interact with targets involved in cancer cell proliferation and survival pathways. Molecular docking studies can provide insights into binding affinities with various protein targets.

-

Anti-inflammatory Effects

- The compound's structure suggests potential anti-inflammatory activity. Research indicates that triazole derivatives can inhibit pathways associated with inflammation, making them candidates for treating inflammatory diseases.

-

Enzyme Inhibition

- The compound may act as an inhibitor for specific enzymes such as xanthine oxidase and carbonic anhydrase, which are crucial in various metabolic processes. This inhibition can lead to therapeutic effects in conditions like gout or respiratory disorders.

Agricultural Applications

-

Fungicides

- The antifungal properties of triazole compounds make them suitable for agricultural applications as fungicides. They can be effective against plant pathogens, thereby enhancing crop yield and quality.

-

Herbicides

- Some studies have indicated that triazole derivatives can possess herbicidal activity, targeting specific weed species while minimizing damage to crops.

Case Studies

- Synthesis and Biological Evaluation

- Molecular Docking Studies

- Field Trials for Agricultural Use

Mécanisme D'action

The mechanism of action of 2-((3-(Pyridin-3-yl)-1H-1,2,4-triazol-5-yl)thio)-N-(2,4,6-trichlorophenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s triazole and pyridine rings can form coordination complexes with metal ions, influencing various biochemical pathways. Additionally, the thioether and trichlorophenyl groups can interact with hydrophobic pockets in proteins, modulating their activity.

Comparaison Avec Des Composés Similaires

Composés similaires

2-((3-(Pyridin-3-yl)-1H-1,2,4-triazol-5-yl)thio)acétamide : Il lui manque le groupe trichlorophényle, ce qui le rend moins hydrophobe et potentiellement moins actif dans certains essais biologiques.

N-(2,4,6-Trichlorophenyl)acétamide : Il lui manque les cycles triazole et pyridine, ce qui réduit sa capacité à former des complexes de coordination et à interagir avec les ions métalliques.

Unicité

2-((3-(Pyridin-3-yl)-1H-1,2,4-triazol-5-yl)thio)-N-(2,4,6-trichlorophenyl)acétamide est unique en raison de sa combinaison d'un cycle triazole, d'un cycle pyridine et d'un groupe trichlorophényle. Cette structure unique lui permet de participer à une large gamme de réactions chimiques et d'interagir avec diverses cibles biologiques, ce qui en fait un composé polyvalent pour la recherche et les applications industrielles.

Activité Biologique

The compound 2-((3-(Pyridin-3-yl)-1H-1,2,4-triazol-5-yl)thio)-N-(2,4,6-trichlorophenyl)acetamide is a notable member of the triazole family, recognized for its diverse biological activities. This article provides a comprehensive overview of its synthesis, biological mechanisms, and therapeutic potential based on recent research findings.

- IUPAC Name: 2-((3-(Pyridin-3-yl)-1H-1,2,4-triazol-5-yl)thio)-N-(2,4,6-trichlorophenyl)acetamide

- Molecular Formula: C16H12Cl3N5OS

- Molecular Weight: 409.7 g/mol

Synthesis

The synthesis of this compound typically involves the following steps:

- Formation of the Triazole Ring : Utilizing pyridine derivatives and hydrazine to create the triazole structure.

- Thioether Formation : Reacting the triazole derivative with thiols to introduce the thioether linkage.

- Acetamide Formation : The final step involves acylating the thioether to yield the acetamide group.

Biological Activity

Research has highlighted several biological activities associated with this compound:

Antimicrobial Activity

Studies indicate that compounds featuring the triazole moiety exhibit significant antimicrobial properties. For instance:

- A study demonstrated that similar triazole derivatives show potent activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Anticancer Properties

The compound has been evaluated for its anticancer potential:

- In vitro studies on human cancer cell lines showed that triazole derivatives can induce apoptosis and inhibit cell proliferation. For example, related compounds have shown IC50 values in the low micromolar range against A549 lung adenocarcinoma cells .

The mechanism by which this compound exerts its biological effects may involve:

- Inhibition of various enzymes linked to cancer progression and microbial resistance.

- Interaction with cellular signaling pathways that regulate apoptosis and cell cycle arrest .

Case Studies and Research Findings

Several case studies have explored the biological activity of related compounds:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.